

GDC-0339 Development: Technical Resource Center

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides information regarding the development and subsequent discontinuation of the pan-Pim kinase inhibitor, **GDC-0339**. The content is structured to address potential questions from researchers who may be working with or investigating compounds related to **GDC-0339** or the Pim kinase pathway.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of GDC-0339 discontinued?

The development of **GDC-0339**, a first-generation pan-Pim inhibitor, was halted due to the observation of an off-target safety signal.[1] While specific details of the adverse events have not been publicly disclosed, this finding led to the decision to cease its clinical progression.

Q2: What was the intended therapeutic target and mechanism of action for **GDC-0339**?

GDC-0339 was designed as a potent, orally bioavailable, small-molecule inhibitor of all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[2][3] Pim kinases are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy, particularly in hematological malignancies like multiple myeloma.[4][5] The intended mechanism of action was to suppress tumor growth by inhibiting the downstream signaling pathways mediated by Pim kinases.



Q3: What preclinical evidence supported the initial development of GDC-0339?

GDC-0339 demonstrated promising preclinical activity. It showed potent inhibition of Pim kinases at the nanomolar level and exhibited dose-dependent tumor growth inhibition in human multiple myeloma xenograft mouse models.[2][6][7] The compound was also reported to have good oral bioavailability and was generally well-tolerated in preclinical studies.[2][7]

Q4: Is there a successor to GDC-0339?

Yes, following the discontinuation of **GDC-0339**, a second-generation pan-Pim inhibitor, GDC-0570 (also known as NB004), was developed.[1] This next-generation inhibitor was optimized to maintain potent Pim kinase inhibition while improving the off-target selectivity profile to avoid the safety signals observed with **GDC-0339**.[1] GDC-0570 has entered Phase 1 clinical trials.

Troubleshooting and Experimental Considerations

Issue: Replicating preclinical efficacy data of GDC-0339.

If you are using **GDC-0339** as a tool compound and are encountering difficulties in replicating previously reported efficacy, consider the following:

- Compound Quality: Ensure the purity and integrity of your GDC-0339 sample through analytical methods such as LC-MS and NMR.
- Metabolic Stability: GDC-0339 is known to be metabolized by the cytochrome P450 enzyme CYP1A1.[8] This metabolic pathway could affect the compound's effective concentration in in vitro and in vivo systems. Consider using cell lines with varying CYP1A1 expression levels or co-administering CYP1A1 inhibitors in mechanistic studies.
- Off-Target Effects: Be aware of the potential for off-target activities, which were the cause of
 its clinical discontinuation. When interpreting experimental results, consider the possibility
 that observed phenotypes may not be solely due to Pim kinase inhibition.

Quantitative Data Summary

The following tables summarize the key preclinical data for **GDC-0339**.

Table 1: In Vitro Potency of GDC-0339 against Pim Kinases



Target	Ki (nM)	
Pim-1	0.03	
Pim-2	0.1	
Pim-3	0.02	
(Source: MedchemExpress)[2][3]		

Table 2: In Vivo Efficacy of GDC-0339 in Multiple Myeloma Xenograft Models

Xenograft Model	Dose	Tumor Growth Inhibition (TGI)
RPMI 8226	100 mg/kg	90%
MM.1S	100 mg/kg	60%
(Source: Genentech presentation at 248th ACS National Meeting)[6]		

Table 3: Pharmacokinetic Properties of GDC-0339

Parameter	Value
Half-life (t1/2)	0.9 h
Predicted Human Half-life	3.2 h
Predicted Oral Bioavailability	58%
(Source: MedchemExpress, Genentech presentation at 248th ACS National Meeting)[2] [6]	

Methodologies for Key Experiments

Troubleshooting & Optimization



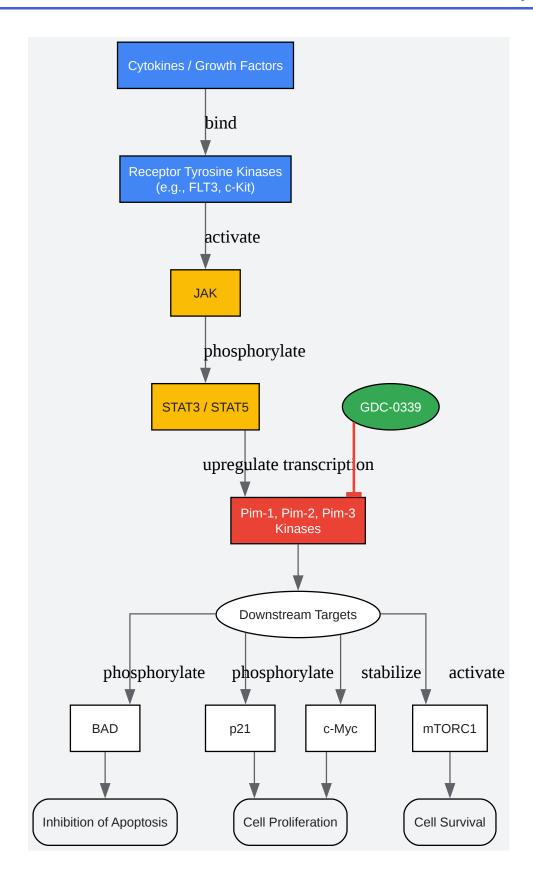


While detailed, step-by-step protocols for Genentech's proprietary studies on **GDC-0339** are not publicly available, the following outlines the general methodologies for the types of experiments cited:

- Kinase Inhibition Assays (Ki Determination): These assays typically involve incubating the
 purified recombinant Pim kinase enzymes with a fluorescently labeled ATP-competitive probe
 and varying concentrations of the inhibitor (GDC-0339). The displacement of the probe by
 the inhibitor is measured, and the Ki is calculated from the resulting dose-response curves.
- Cell Viability Assays (IC50 Determination): Multiple myeloma cell lines (e.g., MM.1S) are
 treated with a range of GDC-0339 concentrations for a specified period (e.g., 72 hours). Cell
 viability is then assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiterGlo). The IC50 value, the concentration at which 50% of cell growth is inhibited, is
 determined by fitting the data to a dose-response curve.
- Xenograft Tumor Models: Human multiple myeloma cells (e.g., RPMI 8226, MM.1S) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with GDC-0339 or a vehicle control, typically via oral gavage, for a defined period. Tumor volume is measured regularly to determine the extent of tumor growth inhibition.

Visualizations Pim Kinase Signaling Pathway





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Caption: Simplified Pim kinase signaling pathway and the inhibitory action of GDC-0339.



GDC-0339 Development and Discontinuation Workflow



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Caption: Logical workflow of **GDC-0339**'s development to its discontinuation.

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References

- 1. | BioWorld [bioworld.com]
- 2. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Another PI3K Inhibitor Will Be Withdrawn From U.S. Market [ascellahealth.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [GDC-0339 Development: Technical Resource Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8571123#why-was-gdc-0339-development-discontinued]



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